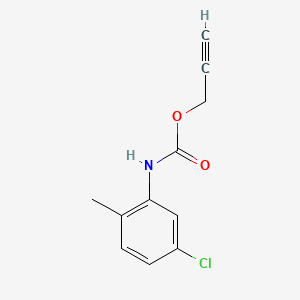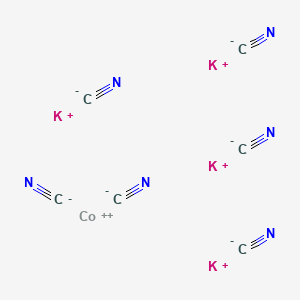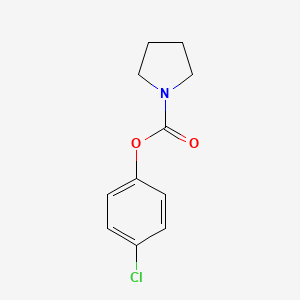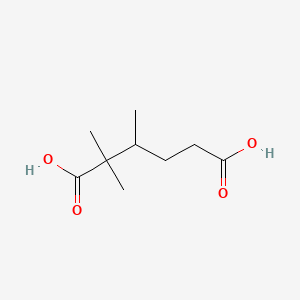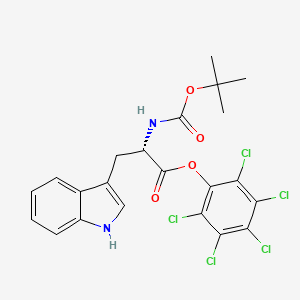
N-tert-Butoxycarbonyl-L-tryptophan pentachlorophenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-Butoxycarbonyl-L-tryptophan pentachlorophenyl ester is a derivative of L-tryptophan, an essential amino acid. This compound is often used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The tert-butoxycarbonyl (Boc) group serves as a protecting group, while the pentachlorophenyl ester facilitates the coupling of amino acids in peptide synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butoxycarbonyl-L-tryptophan pentachlorophenyl ester typically involves the protection of the amino group of L-tryptophan with a tert-butoxycarbonyl group. This is achieved by reacting L-tryptophan with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting N-tert-Butoxycarbonyl-L-tryptophan is then reacted with pentachlorophenol and a coupling agent like dicyclohexylcarbodiimide (DCC) to form the ester.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-tert-Butoxycarbonyl-L-tryptophan pentachlorophenyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield N-tert-Butoxycarbonyl-L-tryptophan and pentachlorophenol.
Deprotection: The Boc group can be removed using acids like trifluoroacetic acid (TFA) to yield L-tryptophan.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous solutions of hydrochloric acid or sodium hydroxide.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for Boc group removal.
Major Products Formed
Hydrolysis: N-tert-Butoxycarbonyl-L-tryptophan and pentachlorophenol.
Deprotection: L-tryptophan.
Aplicaciones Científicas De Investigación
N-tert-Butoxycarbonyl-L-tryptophan pentachlorophenyl ester is widely used in scientific research, particularly in the fields of chemistry and biology. Its primary application is in peptide synthesis, where it serves as a protected amino acid derivative. This compound is also used in the development of pharmaceuticals, where it aids in the synthesis of peptide-based drugs. Additionally, it is employed in the study of enzyme mechanisms and protein interactions.
Mecanismo De Acción
The mechanism of action of N-tert-Butoxycarbonyl-L-tryptophan pentachlorophenyl ester involves the protection of the amino group of L-tryptophan, preventing unwanted side reactions during peptide synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for the selective deprotection of the amino group. The pentachlorophenyl ester facilitates the coupling of amino acids by forming a highly reactive intermediate that readily reacts with nucleophiles.
Comparación Con Compuestos Similares
N-tert-Butoxycarbonyl-L-tryptophan pentachlorophenyl ester is similar to other Boc-protected amino acid esters, such as:
- N-tert-Butoxycarbonyl-L-phenylalanine pentachlorophenyl ester
- N-tert-Butoxycarbonyl-L-alanine pentachlorophenyl ester
These compounds also serve as protected amino acid derivatives used in peptide synthesis. this compound is unique due to the presence of the indole side chain of tryptophan, which can participate in additional interactions and reactions, making it particularly useful in the synthesis of complex peptides and proteins.
Propiedades
Fórmula molecular |
C22H19Cl5N2O4 |
|---|---|
Peso molecular |
552.7 g/mol |
Nombre IUPAC |
(2,3,4,5,6-pentachlorophenyl) (2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C22H19Cl5N2O4/c1-22(2,3)33-21(31)29-13(8-10-9-28-12-7-5-4-6-11(10)12)20(30)32-19-17(26)15(24)14(23)16(25)18(19)27/h4-7,9,13,28H,8H2,1-3H3,(H,29,31)/t13-/m0/s1 |
Clave InChI |
QVSNUQISGGSLND-ZDUSSCGKSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



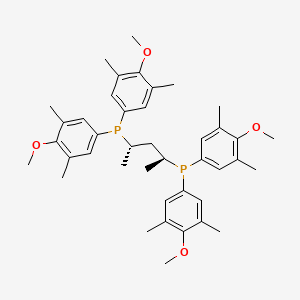
![[1-(2-Thienylmethyl)piperidin-4-YL]methanol hydrochloride](/img/structure/B13735780.png)

![N-[2-(5-Methoxyindol-3-yl)ethyl]-cyclobutylcarboxamide](/img/structure/B13735797.png)
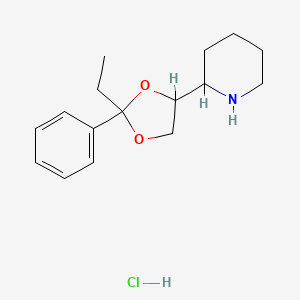

![sodium;(2Z)-2-[(3R,4S,8S,10S,11R,13S,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate](/img/structure/B13735817.png)
![N-[(2S,3S,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S)-17-[(2S,4R,5R,6R)-5-[(2R,4R,5S,6R)-5-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B13735819.png)
